molecular formula C25H26N4S B2417673 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-4-ylmethyl)thiourea CAS No. 850933-91-4

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-4-ylmethyl)thiourea

Cat. No. B2417673
CAS RN: 850933-91-4
M. Wt: 414.57
InChI Key: IQAUHCHSQYTMIT-UHFFFAOYSA-N
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Description

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-4-ylmethyl)thiourea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

Thiourea Derivatives in Industry and Sensitivity Issues

Thiourea and its derivatives, including the compound , have a long history of industrial use. However, sensitivity and dermatological reactions such as contact dermatitis have been observed, particularly related to adhesive tape and diazo-sensitized paper. It’s noteworthy that airborne contact is a significant cause of these skin issues. This highlights the importance of handling precautions when working with thiourea derivatives in various applications (Dooms‐goossens et al., 1987).

Antifungal Applications

A comprehensive review of 100 tested small molecules against the Fusarium oxysporum pathogen, which causes Bayoud disease in date palms, revealed insights into the structure-activity relationship of these compounds. Notably, certain thiourea derivatives demonstrated significant antifungal properties, indicating potential applications in agricultural disease management and control (Kaddouri et al., 2022).

Coordination Chemistry and Biological Properties

The versatility of 1-(acyl/aroyl)-3-(substituted) thioureas in coordination chemistry and their potential biological applications have been extensively explored. Their ability to act as ligands and form complexes with various metals opens up possibilities for novel applications in areas such as high-throughput screening assays and drug development (Saeed et al., 2014).

Medicinal and Chemosensing Applications

The coordination of thiourea derivatives with specific metals like Cu, Ag, and Au has shown improved activities in pharmaceutical chemistry. Additionally, their ability to function as chemosensors in analytical chemistry demonstrates their versatility, extending their applications beyond medicinal uses to include the detection of anions and cations in various samples (Khan et al., 2020).

Radioprotective Effects in Plant Development

Research on novel thiourea compounds, including 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-4-ylmethyl)thiourea, revealed potential radioprotective effects. Studies involving pea (Pisum sativum L.) seeds demonstrated that certain thiourea derivatives could reduce chromosome aberrations, increase mutation frequency, and stimulate organogenesis and growth, showing promise in agricultural applications and plant mutation breeding (Mehandjiev et al., 2002).

properties

IUPAC Name

1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-phenyl-1-(pyridin-4-ylmethyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4S/c1-18-8-9-24-23(16-18)22(19(2)27-24)12-15-29(17-20-10-13-26-14-11-20)25(30)28-21-6-4-3-5-7-21/h3-11,13-14,16,27H,12,15,17H2,1-2H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAUHCHSQYTMIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CC=NC=C3)C(=S)NC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-4-ylmethyl)thiourea

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